

## Chemical structure and properties of Valbenazine tosylate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Valbenazine tosylate |           |
| Cat. No.:            | B611625              | Get Quote |

# Valbenazine Tosylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Valbenazine tosylate is a highly selective vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of tardive dyskinesia and chorea associated with Huntington's disease.[1][2] It is a prodrug that is converted in vivo to its active metabolite, [+]- $\alpha$ -dihydrotetrabenazine ([+]- $\alpha$ -HTBZ), which exhibits high affinity for VMAT2.[3] This technical guide provides an in-depth overview of the chemical structure, properties, and experimental methodologies related to **valbenazine tosylate**, tailored for professionals in pharmaceutical research and development.

## **Chemical Structure and Properties**

**Valbenazine tosylate** is the ditosylate salt of valbenazine.[1] The chemical structure and key identifiers are presented below.

Table 1: Chemical Identification of Valbenazine Tosylate



| Identifier        | Value                                                                                                                                                                | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | [(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate;bis(4-methylbenzenesulfonic acid) | [1]       |
| CAS Number        | 1639208-54-0                                                                                                                                                         | [1]       |
| Molecular Formula | C38H54N2O10S2                                                                                                                                                        | [1]       |
| Molecular Weight  | 763.0 g/mol                                                                                                                                                          | [1]       |

A two-dimensional representation of the **valbenazine tosylate** structure is provided below.



Click to download full resolution via product page

Figure 1: Chemical structure of Valbenazine Tosylate.

## **Physicochemical Properties**

A summary of the key physicochemical properties of valbenazine and its tosylate salt is provided in Table 2.

Table 2: Physicochemical Properties of Valbenazine and Valbenazine Tosylate



| Property              | Value                                | Reference |
|-----------------------|--------------------------------------|-----------|
| pKa (Strongest Basic) | 8.41 (Predicted for Valbenazine)     | [4]       |
| logP                  | 3.63 (Predicted for Valbenazine)     | [4]       |
| Solubility (Water)    | Slightly soluble                     | [5]       |
| Solubility (DMSO)     | 100 mg/mL                            | [6]       |
| Solubility (Ethanol)  | Insoluble                            | [6]       |
| Melting Point         | >75°C (decomposes) (for Valbenazine) | [7]       |

### **Mechanism of Action**

Valbenazine is a prodrug that undergoes hydrolysis to its active metabolite, [+]- $\alpha$ -dihydrotetrabenazine ([+]- $\alpha$ -HTBZ).[3] This active metabolite is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging monoamines, such as dopamine, into synaptic vesicles for subsequent release.[2] By inhibiting VMAT2, [+]- $\alpha$ -HTBZ reduces the uptake of dopamine into vesicles, leading to a depletion of dopamine stores and a reduction in dopamine release at the synapse.[2] This is the proposed mechanism for its therapeutic effect in hyperkinetic movement disorders.

The signaling pathway illustrating the mechanism of action is depicted below.





Click to download full resolution via product page

Figure 2: Mechanism of action of Valbenazine.

## **Experimental Protocols Synthesis of Valbenazine Tosylate**

The synthesis of **valbenazine tosylate** generally involves the esterification of the active metabolite, (+)- $\alpha$ -dihydrotetrabenazine ((+)- $\alpha$ -HTBZ), with a protected L-valine amino acid, followed by deprotection and salt formation with p-toluenesulfonic acid.[8][9] A generalized workflow is presented below.





Click to download full resolution via product page

Figure 3: General synthesis workflow for Valbenazine Tosylate.



A more detailed, though still generalized, experimental protocol based on patent literature is as follows:

- Reduction of Tetrabenazine: Tetrabenazine is reduced using a reducing agent such as sodium borohydride in a suitable solvent like methanol to yield a racemic mixture of dihydrotetrabenazine isomers.[8]
- Chiral Resolution: The desired (+)-α-HTBZ isomer is separated from the racemic mixture.
   This can be achieved by forming a salt with a chiral acid, such as (+)-10-camphorsulfonic acid, followed by fractional crystallization.[8]
- Esterification: The isolated (+)-α-HTBZ is then esterified with an N-protected L-valine, typically Boc-L-valine, in the presence of a coupling agent (e.g., DCC, EDC) and a catalyst (e.g., DMAP) in an aprotic solvent.
- Deprotection: The Boc protecting group is removed from the valine moiety using an acid, such as trifluoroacetic acid or hydrochloric acid.
- Salt Formation: The resulting valbenazine free base is then treated with p-toluenesulfonic acid in a suitable solvent (e.g., acetonitrile) to precipitate **valbenazine tosylate**.[8] The product is then isolated by filtration and dried.

### **VMAT2** Binding Assay

The affinity of valbenazine and its active metabolite for VMAT2 is typically determined using a competitive radioligand binding assay.[10][11]

#### Materials:

- Radioligand: [3H]dihydrotetrabenazine ([3H]DTBZ).[10][12]
- Tissue Source: Rat brain striatal tissue homogenates, which are rich in VMAT2.[10][13]
- Competitors: Valbenazine tosylate, [+]-α-HTBZ, and a non-specific binding control (e.g., unlabeled tetrabenazine).
- Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., MgCl2, EDTA).[11]



- Filtration Apparatus: 96-well plate harvester and glass fiber filters.
- Scintillation Counter.

#### Protocol:

- Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh assay buffer.[11]
- Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]DTBZ, and varying concentrations of the competitor (valbenazine tosylate or [+]-α-HTBZ). For total binding, no competitor is added. For non-specific binding, a high concentration of unlabeled tetrabenazine is used.
- Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11][14]
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  [11]
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Table 3: VMAT2 Binding Affinities

| Compound    | Ki (nM) | Reference |
|-------------|---------|-----------|
| Valbenazine | ~150    | [15]      |
| [+]-α-HTBZ  | ~3      | [3]       |



## **Solubility Determination**

The solubility of **valbenazine tosylate** can be determined using either kinetic or thermodynamic methods.

4.3.1. Kinetic Solubility Assay (e.g., Turbidimetric Method)

This high-throughput method provides a rapid assessment of solubility.

#### Protocol:

- Stock Solution Preparation: Prepare a concentrated stock solution of valbenazine tosylate in DMSO (e.g., 10 mM).
- Serial Dilution: In a clear-bottom 96-well plate, perform serial dilutions of the stock solution in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
- Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
- Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
- 4.3.2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

#### Protocol:

- Sample Preparation: Add an excess amount of solid valbenazine tosylate to a series of vials containing different solvents (e.g., water, methanol, ethanol, buffered solutions at various pH).
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.



- Phase Separation: After equilibration, allow the solid to settle or centrifuge the samples to separate the solid phase from the supernatant.
- Quantification: Carefully remove an aliquot of the supernatant, filter it through a syringe filter (e.g., 0.22 μm), and dilute it appropriately. Analyze the concentration of valbenazine tosylate in the diluted filtrate using a validated analytical method, such as HPLC-UV.[16]
- Data Analysis: The measured concentration of the saturated solution represents the thermodynamic solubility in that specific solvent.

#### **Pharmacokinetics**

A summary of the key pharmacokinetic parameters of valbenazine is provided in Table 4.

Table 4: Pharmacokinetic Properties of Valbenazine

| Parameter                                                     | Value                                                                      | Reference |
|---------------------------------------------------------------|----------------------------------------------------------------------------|-----------|
| Bioavailability                                               | ~49%                                                                       | [6]       |
| Time to Peak Plasma Concentration (Tmax) of Valbenazine       | 0.5 - 1.0 hours                                                            | [6]       |
| Time to Peak Plasma<br>Concentration (Tmax) of [+]-α-<br>HTBZ | 4 - 8 hours                                                                | [6]       |
| Protein Binding (Valbenazine)                                 | >99%                                                                       | [6]       |
| Protein Binding ([+]-α-HTBZ)                                  | ~64%                                                                       | [6]       |
| Metabolism                                                    | Hydrolysis to [+]-α-HTBZ;<br>Oxidative metabolism primarily<br>by CYP3A4/5 | [6]       |
| Half-life (Valbenazine and [+]-<br>α-HTBZ)                    | 15 - 22 hours                                                              | [3]       |
| Excretion                                                     | ~60% in urine, ~30% in feces                                               | [17]      |



#### Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to **valbenazine tosylate**. The information presented, including structured data tables and diagrams of signaling pathways and experimental workflows, is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important therapeutic agent. The detailed experimental protocols, based on established methodologies, offer a foundation for laboratory investigation and further research into the properties and applications of **valbenazine tosylate**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Valbenazine tosylate | C38H54N2O10S2 | CID 92042922 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Valbenazine tosylate | 1639208-54-0 [chemicalbook.com]
- 3. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Valbenazine CAS#: 1025504-45-3 [m.chemicalbook.com]
- 8. WO2020213014A1 An improved process for the preparation of valbenazine and its salts
   Google Patents [patents.google.com]
- 9. WO2018067945A1 Solid state forms of valbenazine Google Patents [patents.google.com]
- 10. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]



- 11. giffordbioscience.com [giffordbioscience.com]
- 12. [3H]dihydrotetrabenazine, a new in vitro monoaminergic probe for human brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US20170145008A1 Valbenazine salts and polymorphs thereof Google Patents [patents.google.com]
- 15. glpbio.com [glpbio.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. [PDF] Practical Synthesis of Valbenazine via 1,3-Dipolar Cycloaddition† | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Chemical structure and properties of Valbenazine tosylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611625#chemical-structure-and-properties-of-valbenazine-tosylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





